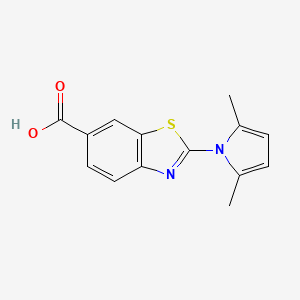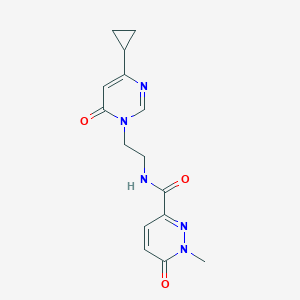
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is an intricate compound often examined in scientific research due to its diverse applications. This molecule, featuring multiple nitrogen and oxygen atoms, showcases complex reactivity and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting from basic pyridazine and pyrimidine derivatives. A typical synthetic route might involve:
Formation of the pyrimidine nucleus: : Using starting materials like 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.
Attachment of the ethyl linker: : Through nucleophilic substitution or addition reactions, introducing the 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group.
Formation of the dihydropyridazine ring: : Via cyclization reactions involving appropriate reactants and catalysts.
Final acylation step: : Introducing the carboxamide group.
Industrial Production Methods
While industrial production would involve scaling up the aforementioned synthetic steps, additional considerations include optimizing reaction conditions for yield and purity, efficient use of solvents and reagents, and ensuring reaction scalability. Continuous flow chemistry might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can involve the pyridazine or pyrimidine rings.
Reduction: : Typically focused on the ketone groups present in the structure.
Substitution: : Various substituents can be introduced onto the rings or side chains.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Using halogenated compounds or organometallic reagents under specific conditions.
Major Products
The resultant products depend heavily on the specific reactions and conditions employed, but typically involve modified derivatives of the original compound, with altered functional groups.
Scientific Research Applications
In Chemistry
Used as a starting material for the synthesis of more complex molecules.
Acts as a building block for heterocyclic compounds.
In Biology
Investigated for its potential interactions with various biomolecules.
Explored in the development of bioactive compounds or drug candidates.
In Medicine
Potential use in the development of therapeutic agents.
Studied for its effects on specific biological pathways or targets.
In Industry
Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action can be attributed to its interactions with molecular targets, particularly enzymes and receptors. The presence of multiple nitrogen and oxygen atoms facilitates hydrogen bonding and other interactions, influencing its activity. The molecular targets often involve enzymatic sites or receptors where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
Compared to other pyrimidine and pyridazine derivatives, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
N-(2-(4-chloropyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(2-(4-ethylpyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
These compounds share similar core structures but differ in their substituents, affecting their chemical behavior and applications.
So, there you go—a deep dive into the fascinating world of this compound. Fascinating stuff!
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-13(21)5-4-11(18-19)15(23)16-6-7-20-9-17-12(8-14(20)22)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSRRJZFQCLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2911329.png)

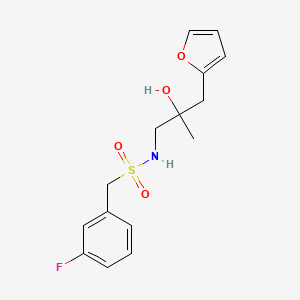
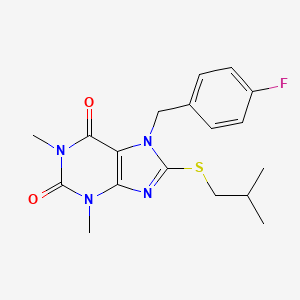
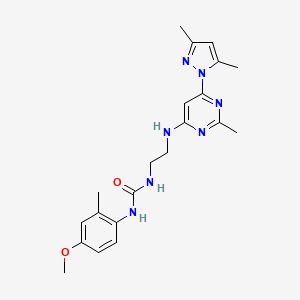
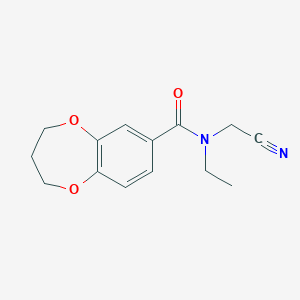
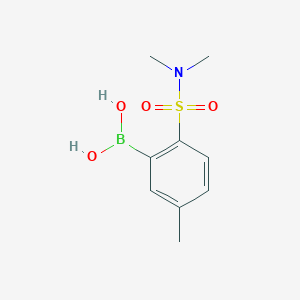
![N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2911336.png)
![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)
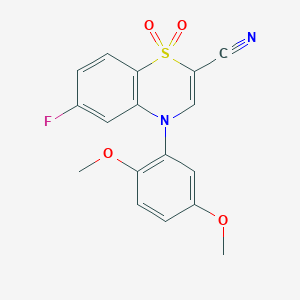
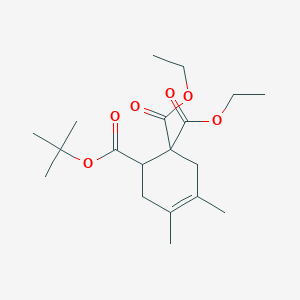

![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)
